molecular formula C8H10N2O3 B2420751 ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate CAS No. 2106384-57-8

ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B2420751
CAS No.: 2106384-57-8
M. Wt: 182.179
InChI Key: NLJAQAXDARSIOY-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound with a molecular formula of C8H10N2O3 It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate with a formylating agent such as formic acid or formamide. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Ethyl 5-carboxy-1-methyl-1H-imidazole-4-carboxylate.

    Reduction: Ethyl 5-hydroxymethyl-1-methyl-1H-imidazole-4-carboxylate.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-1H-imidazole-4-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    1-methyl-1H-imidazole-4-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

Uniqueness

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the formyl and ethyl ester groups, which confer distinct reactivity and solubility properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

ethyl 5-formyl-1-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(4-11)10(2)5-9-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJAQAXDARSIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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